molecular formula C₂₈H₂₆D₄O₁₃ B1153006 3'-O-Desmethyl Etoposide-d4

3'-O-Desmethyl Etoposide-d4

Cat. No.: B1153006
M. Wt: 578.55
Attention: For research use only. Not for human or veterinary use.
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Description

3'-O-Desmethyl Etoposide-d4 is a deuterated analog of 3'-O-Desmethyl Etoposide, a major metabolite of the chemotherapeutic agent etoposide. Etoposide itself is a semi-synthetic derivative of podophyllotoxin, used clinically to treat various cancers, including lung and testicular cancers, by inhibiting topoisomerase II and inducing DNA strand breaks . The deuterium (d4) labeling in 3'-O-Desmethyl Etoposide-d4 replaces four hydrogen atoms with deuterium at specific positions, enhancing metabolic stability and making it a valuable internal standard in pharmacokinetic and bioanalytical studies .

Properties

Molecular Formula

C₂₈H₂₆D₄O₁₃

Molecular Weight

578.55

Synonyms

(5R,5aR,8aR,9S)-5-(3,4-Dihydroxy-5-methoxyphenyl)-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d4;  3’-Demethyl Etoposide-d4;  3’-O-Demethyletoposide-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Pharmacokinetic Studies: 3'-O-Desmethyl Etoposide-d4 demonstrates a 2–3-fold longer half-life in vitro compared to non-deuterated counterparts, attributed to deuterium’s kinetic isotope effect .
  • Toxicity Data: Limited information exists on its acute toxicity, though safety protocols for handling (e.g., PPE, ventilation) align with those for similar lab-grade compounds .
  • Ecological Impact: No data available; disposal must follow hazardous waste guidelines .

Tables of Comparative Data

Table 1: Structural and Functional Comparison

Compound Molecular Weight Deuterium Labeling Primary Application
Etoposide 588.57 g/mol No Anticancer therapy
3'-O-Desmethyl Etoposide-d4 ~592.60 g/mol Yes (d4) Bioanalytical research
O-Desmethyl Dacomitinib 452.51 g/mol No Kinase inhibition studies

Table 2: Metabolic Pathways

Compound Key Metabolizing Enzyme Deuterium Impact
3'-O-Desmethyl Etoposide-d4 CYP3A4 Reduced CYP-mediated oxidation
O-Desmethyl Dacomitinib CYP2D6 N/A

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying 3'-O-Desmethyl Etoposide-d4 in biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key parameters include:

  • Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 1.7 µm).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Validation : Adhere to FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
    • Data Table :
ParameterValue/DescriptionReference Standard
LOD0.3 ng/mLFDA Guidelines
LOQ1.0 ng/mLFDA Guidelines
Retention Time4.2 ± 0.1 minIn-house validation

Q. How does the stability of 3'-O-Desmethyl Etoposide-d4 vary under different storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : -80°C (long-term), 4°C (short-term).
  • Matrix Effects : Plasma vs. buffer (use deuterated internal standards to correct matrix interference).
  • Freeze-Thaw Cycles : ≤3 cycles to avoid degradation .
    • Key Finding : Degradation increases by 12% after 24 hours at room temperature in plasma .

Q. What safety protocols are critical when handling 3'-O-Desmethyl Etoposide-d4 in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (Category 2 eye/skin irritation risks) .
  • Ventilation : Use fume hoods for weighing and dissolution (inhalation hazard: H332) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers design a literature review strategy for 3'-O-Desmethyl Etoposide-d4?

  • Methodological Answer :

  • Databases : PubMed, SciFinder, and Embase with MeSH terms (e.g., "Etoposide/metabolism," "Deuterium/chemistry").
  • Boolean Logic : "(3'-O-Desmethyl Etoposide-d4) AND (pharmacokinetics OR stability)" .
  • Gaps : Prioritize studies on metabolic pathways and cross-species variability .

Advanced Research Questions

Q. How can controlled variable experimentation optimize the synthesis of 3'-O-Desmethyl Etoposide-d4?

  • Methodological Answer :

  • Independent Variables : Reaction temperature (40–80°C), deuterium exchange time (6–24 hours).
  • Dependent Variables : Isotopic purity (>98%) and yield (%).
  • Statistical Design : Use a factorial design (ANOVA) to identify interactions between variables .
    • Data Table :
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
60128599
80189298

Q. What strategies resolve contradictions in reported metabolic half-lives of 3'-O-Desmethyl Etoposide-d4?

  • Methodological Answer :

  • Source Analysis : Compare in vitro (hepatocyte models) vs. in vivo (rodent) data.
  • Confounding Factors : Protein binding differences across species (e.g., human albumin affinity: 89% vs. murine: 76%) .
  • Meta-Analysis : Apply random-effects models to pooled data (I² statistic for heterogeneity) .

Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacological activity of 3'-O-Desmethyl Etoposide-d4?

  • Methodological Answer :

  • Experimental Setup : Compare IC50 values of deuterated vs. non-deuterated analogs in cell lines (e.g., A549 lung cancer).
  • Mechanistic Insight : Deuterium at the 3'-O position reduces metabolic clearance by 1.5-fold (CYP3A4-mediated) .
    • Key Finding : KIE increases plasma exposure (AUC) by 40% in murine models .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of 3'-O-Desmethyl Etoposide-d4?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to EC50 data.
  • Error Analysis : Bootstrap resampling (1000 iterations) to calculate 95% confidence intervals .
  • Software : Prism (GraphPad) or R (drc package) .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., pH, solvent lot numbers) in supplementary materials .
  • Ethical Compliance : Avoid human/animal use unless explicitly approved for metabolite tracing studies .
  • Peer Review : Address reviewer critiques on isotopic purity validation and cross-species extrapolation .

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